molecular formula C15H19N3O2S B2520540 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 338960-83-1

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2520540
CAS No.: 338960-83-1
M. Wt: 305.4
InChI Key: IXKDSEPYQIEOFW-UHFFFAOYSA-N
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Description

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,2,3-thiadiazole core, a privileged scaffold in medicinal chemistry known for its unique electronic properties and ring stability . The 1,2,3-thiadiazole pharmacophore is widely investigated for the development of novel bioactive agents and has demonstrated a broad spectrum of biological activities in scientific studies, including antiviral, antibacterial, and herbicidal applications . The structure is functionalized with a carbamate group at the 5-position, a common feature in mechanism-based inhibitor design and prodrug strategies. The 4-(tert-butyl)benzyl moiety adds significant lipophilicity, which can be instrumental in tuning the compound's pharmacokinetic properties and enhancing its ability to cross cell membranes. This specific molecular architecture makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the synthesis of more complex molecules for agrochemical and pharmaceutical discovery. Its primary research value lies in its potential as a key building block for constructing covalent inhibitors or as a precursor for further functionalization via reactions at the carbamate or the thiadiazole ring itself . Researchers utilize this compound in projects ranging from organic synthesis methodology to the in silico and in vitro screening of new therapeutic candidates, such as inhibitors of viral proteases .

Properties

IUPAC Name

(4-tert-butylphenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-13(21-18-17-10)16-14(19)20-9-11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKDSEPYQIEOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-(tert-butyl)benzylamine with 4-methyl-1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of thiadiazole, similar to 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, exhibit promising biological activities.

Antimicrobial Activity

  • Mechanism of Action : The compound's structure allows it to interact with microbial targets effectively. Studies have shown that compounds with similar thiadiazole moieties can inhibit the growth of various bacterial strains and fungi.
  • Case Studies :
    • A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition of microbial growth, suggesting that the thiadiazole ring is crucial for antimicrobial efficacy .

Anticancer Activity

  • In Vitro Studies : Research has highlighted the potential of thiadiazole derivatives in combating cancer. For instance, compounds were tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay. Results demonstrated that some derivatives exhibited cytotoxic effects on cancer cells .
  • Molecular Docking Studies : In silico studies have been conducted to explore the binding interactions of these compounds with cancer-related receptors. Such studies help in understanding the mode of action and optimizing the chemical structure for enhanced activity .

Therapeutic Potential

Given its biological activities, this compound shows promise as a lead compound for drug development:

  • Antimicrobial Agents : Its efficacy against resistant microbial strains positions it as a candidate for new antibiotic formulations.
  • Cancer Therapeutics : The anticancer properties suggest potential applications in developing targeted therapies for specific types of cancer.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Thiadiazole vs. Thiazole Derivatives

The substitution of the 1,2,3-thiadiazole ring in the target compound distinguishes it from analogs with thiazole rings (e.g., tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate , CAS 2308507-34-6). Key differences include:

  • Metabolic Stability : Thiadiazoles are less prone to oxidative metabolism compared to thiazoles, improving pharmacokinetic profiles .

Table 1: Heterocyclic Ring Comparison

Compound Heterocycle Metabolic Stability LogP* (Predicted)
Target Compound 1,2,3-Thiadiazole High ~3.2
tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate Thiazole Moderate ~2.8

*Calculated using fragment-based methods.

Substituent Effects on the Benzyl Group

Variations in the benzyl substituent significantly impact physicochemical properties and synthetic yields:

  • tert-Butyl Group : Introduces steric bulk, increasing lipophilicity (LogP ~3.2) and membrane permeability but reducing aqueous solubility .
  • Halogenated Analogs: Compounds like tert-butyl (2-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) and tert-butyl (3-chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) show lower yields (36–58%) compared to non-halogenated analogs, likely due to steric and electronic challenges during synthesis .
  • Methoxy Substitution: tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) has a notably low yield (16%), suggesting electron-donating groups may hinder coupling reactions .

Biological Activity

4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, also known by its CAS number 338960-83-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 305.4 g/mol
  • Structure : The compound features a tert-butyl group attached to a benzyl moiety, linked to a carbamate group that includes a 1,2,3-thiadiazole derivative.

Antimicrobial Activity

Research indicates that 1,2,3-thiadiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Compounds containing the thiadiazole ring have shown effectiveness against various fungal and bacterial strains. For instance, derivatives with similar structures have demonstrated antifungal activity with varying degrees of efficacy against plant pathogens and human fungal infections .

Antiviral Activity

The biological activity of thiadiazoles extends to antiviral effects. Studies have highlighted:

  • The antiviral potential of related compounds against tobacco mosaic virus (TMV), with some derivatives showing curative rates upwards of 54% when tested in vitro . This suggests that the incorporation of thiadiazole moieties could enhance antiviral properties.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been extensively studied:

  • A range of studies has reported that thiadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and others. For example, certain analogs demonstrated IC50 values in the micromolar range against human breast adenocarcinoma cells .
  • The mechanism appears to involve the activation of apoptotic pathways, including upregulation of p53 and caspase activation .

Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of various thiadiazole derivatives. The results showed that compounds similar to our target compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the thiadiazole ring could enhance potency .

Study 2: Antiviral Properties

In another investigation focusing on antiviral properties, a series of thiadiazole-based compounds were tested against TMV. The study found that specific substitutions on the thiadiazole ring led to improved protective effects in plants, suggesting potential applications in agricultural biotechnology .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AntimicrobialThiadiazole Derivative A15.0
AntiviralThiadiazole Derivative B20.5
AnticancerThiadiazole Derivative C0.65

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(tert-butyl)benzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 4-methyl-1,2,3-thiadiazol-5-amine with 4-(tert-butyl)benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) to minimize side reactions .
  • Critical Analysis : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry if intermediates like isocyanates form undesired byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify tert-butyl (δ 1.2–1.4 ppm), benzyl (δ 4.8–5.2 ppm), and thiadiazole (δ 7.0–8.5 ppm) signals .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~347) and rule out impurities .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines :

  • Storage : Keep in airtight containers at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the carbamate group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact with reactive intermediates .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme inhibition?

  • Methodology :

  • Modular SAR : Replace the tert-butyl group with other substituents (e.g., halogen, methoxy) to assess steric/electronic effects on target binding .
  • Functional Assays : Test inhibition of cysteine proteases (e.g., cathepsin B) using fluorogenic substrates. The thiadiazole ring may act as a zinc-chelating moiety .
  • Data Interpretation : Correlate IC50_{50} values with substituent Hammett constants (σ) to quantify electronic contributions .

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

  • Contradiction Analysis :

  • Variable 1 : Test purity differences (e.g., residual solvents or unreacted amines) via LC-MS and re-evaluate MIC values against S. aureus .
  • Variable 2 : Compare assay conditions (pH, nutrient media) that may alter compound solubility or bacterial uptake .
  • Solution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Experimental Design :

  • Degradation Study : Expose the compound to HCl (0.1–1 M) and monitor decomposition via HPLC. Likely pathways include carbamate hydrolysis to CO2_2 and amines .
  • Kinetic Analysis : Calculate rate constants (k) and activation energy (Ea_a) using Arrhenius plots to predict shelf life .
  • Mitigation : Stabilize formulations with buffering agents (e.g., phosphate buffer, pH 7.4) .

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